molecular formula C16H18N2O3 B6139450 5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole

5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole

Cat. No. B6139450
M. Wt: 286.33 g/mol
InChI Key: RLTNORITRARNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as LY294002 and is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in regulating cellular processes such as cell growth, differentiation, and survival. The inhibition of PI3Ks by LY294002 has been shown to have various biochemical and physiological effects, making it a promising target for the development of new drugs.

Mechanism of Action

LY294002 inhibits PI3Ks by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, leading to the inhibition of downstream signaling pathways such as the Akt/mTOR pathway. The inhibition of this pathway leads to a decrease in cell growth and survival, making LY294002 a potential anti-cancer agent.
Biochemical and Physiological Effects:
LY294002 has been shown to have various biochemical and physiological effects. In addition to inhibiting PI3Ks, the compound has been shown to inhibit other kinases such as DNA-PK and mTOR. LY294002 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

LY294002 has several advantages for lab experiments. The compound is highly specific for PI3Ks, making it a useful tool for studying the role of these enzymes in various cellular processes. Additionally, LY294002 is relatively stable and has a long half-life, allowing for prolonged inhibition of PI3Ks.
However, there are also limitations to the use of LY294002 in lab experiments. The compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, LY294002 is a highly potent inhibitor of PI3Ks, which can result in non-specific effects on cellular processes.

Future Directions

There are several future directions for the study of LY294002. One potential direction is the development of more specific inhibitors of PI3Ks that do not have off-target effects on other kinases. Another direction is the investigation of the use of LY294002 in combination with other drugs for the treatment of cancer and other diseases. Finally, the potential use of LY294002 as a tool for studying the role of PI3Ks in various cellular processes should be further explored.

Synthesis Methods

LY294002 is synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with pyrrolidine to form 2-(4-methoxyphenyl)-1-pyrrolidin-1-yl-ethanone. This intermediate is then reacted with 3-methylisoxazole-5-carboxylic acid to form LY294002.

Scientific Research Applications

LY294002 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. The compound has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival.
In addition to cancer, LY294002 has also been studied for its potential in treating other diseases such as diabetes, inflammation, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. LY294002 has also been shown to protect neurons against oxidative stress-induced cell death, making it a potential candidate for the treatment of neurodegenerative disorders.

properties

IUPAC Name

[2-(4-methoxyphenyl)pyrrolidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-10-15(21-17-11)16(19)18-9-3-4-14(18)12-5-7-13(20-2)8-6-12/h5-8,10,14H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTNORITRARNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCCC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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